

# TDI-11055: A Potent and Selective Inhibitor of ENL/AF9 YEATS Domains

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of **TDI-11055**'s selectivity for the YEATS domains of ENL and AF9 over other members of the YEATS domain family. The information is supported by experimental data and detailed methodologies.

**TDI-11055** is a small-molecule inhibitor targeting the YEATS domains of Eleven-Nineteen Leukemia (ENL) and its paralog AF9.[1][2][3] These proteins are epigenetic readers that recognize acetylated and crotonylated lysine residues on histone tails, playing a crucial role in regulating gene transcription.[4][5][6] Dysregulation of ENL and AF9 has been implicated as a driver in certain cancers, particularly acute myeloid leukemia (AML).[1][3][4][7] **TDI-11055** was developed through the structure-based optimization of an earlier chemical probe to improve its drug-like properties, including oral bioavailability, for in vivo studies.[2][4][8]

## **Comparative Selectivity of TDI-11055**

**TDI-11055** exhibits high potency and selectivity for the YEATS domains of ENL and AF9, with minimal to no activity against other human YEATS domains, namely YEATS2 and GAS41.[2][8] This selectivity is crucial for minimizing off-target effects and for precisely probing the biological functions of ENL and AF9.

## **Quantitative Data Summary**

The following table summarizes the in vitro inhibitory activity and binding affinity of **TDI-11055** and other relevant compounds against various YEATS domains.



| Compound    | Target YEATS<br>Domain | IC50 (μM)       | Kd (μM)      | Assay<br>Method(s) |
|-------------|------------------------|-----------------|--------------|--------------------|
| TDI-11055   | ENL                    | 0.05            | 0.119 - 0.12 | TR-FRET, ITC       |
| AF9         | 0.07                   | TR-FRET         |              |                    |
| YEATS2      | >100                   | TR-FRET         | _            |                    |
| GAS41       | >100                   | TR-FRET         | _            |                    |
| SR-0813     | ENL                    | 0.025           | 0.030        | HTRF               |
| AF9         | 0.311                  | HTRF            |              |                    |
| Compound 7  | ENL                    | < 0.1 (approx.) | AlphaScreen  |                    |
| AF9         | > 20                   | AlphaScreen     |              | <del>_</del>       |
| YEATS2      | > 20                   | AlphaScreen     | _            |                    |
| GAS41       | > 20                   | AlphaScreen     |              |                    |
| Compound 11 | ENL                    | < 0.1           | AlphaScreen  |                    |
| AF9         | > 20                   | AlphaScreen     |              | <del>_</del>       |
| YEATS2      | > 20                   | AlphaScreen     | _            |                    |
| GAS41       | > 20                   | AlphaScreen     | _            |                    |
| Compound 24 | ENL                    | < 0.1           |              |                    |
| AF9         | > 20                   | AlphaScreen     |              | <del>_</del>       |
| YEATS2      | > 20                   | AlphaScreen     | _            |                    |
| GAS41       | > 20                   | AlphaScreen     | _            |                    |

Data compiled from multiple sources.[2][4][8][9][10]

## **Experimental Protocols**

The selectivity of **TDI-11055** has been rigorously evaluated using various biophysical and biochemical assays. The primary methods cited are Time-Resolved Fluorescence Energy



Transfer (TR-FRET) and Isothermal Titration Calorimetry (ITC).

## Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay is used to measure the ability of a compound to disrupt the interaction between a YEATS domain and an acylated histone peptide in a high-throughput format.

Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g., Europium) and an acceptor fluorophore (e.g., APC) when they are in close proximity. The YEATS protein is typically tagged with one fluorophore and the histone peptide with the other. When they interact, a high FRET signal is produced. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.

#### General Protocol:

- · Reagents:
  - Purified, recombinant YEATS domain protein (e.g., ENL, AF9, YEATS2, GAS41) tagged with a donor fluorophore (e.g., GST-tag for antibody-based donor).
  - Biotinylated histone peptide (e.g., H3K9ac) that is recognized by the YEATS domain.
  - Streptavidin-conjugated acceptor fluorophore.
  - Assay buffer.
  - TDI-11055 or other test compounds at various concentrations.
- Procedure:
  - The YEATS protein, histone peptide, and test compound are incubated together in an assay plate.
  - The streptavidin-acceptor and donor-antibody are added.
  - The plate is incubated to allow the binding reaction to reach equilibrium.



 The FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.

#### Data Analysis:

- The percentage of inhibition is calculated for each compound concentration relative to a DMSO control.
- The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the FRET signal, is determined by fitting the dose-response data to a suitable equation.[2][8]

## **Isothermal Titration Calorimetry (ITC)**

ITC is a quantitative technique used to measure the heat changes that occur upon the binding of a ligand (**TDI-11055**) to a macromolecule (ENL YEATS domain). This allows for the direct determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters of the interaction.

Principle: A solution of the ligand is titrated into a solution of the protein in the sample cell of a microcalorimeter. The heat released or absorbed upon binding is measured.

#### General Protocol:

- Sample Preparation:
  - Purified ENL YEATS domain protein is dialyzed against a specific buffer.
  - TDI-11055 is dissolved in the same dialysis buffer.

#### Procedure:

- The protein solution is loaded into the sample cell of the ITC instrument.
- The inhibitor solution is loaded into the injection syringe.
- A series of small injections of the inhibitor into the protein solution are performed.
- The heat change after each injection is measured and recorded.



#### Data Analysis:

- The raw data, a series of heat spikes, is integrated to obtain the heat change per injection.
- These values are plotted against the molar ratio of inhibitor to protein.
- The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd) and stoichiometry of binding (N).[2][4]
   [8]

## Visualizing Selectivity and Experimental Workflow

The following diagrams illustrate the selectivity profile of **TDI-11055** and a typical workflow for assessing compound selectivity.



TDI-11055 Selectivity Profile

Click to download full resolution via product page

Caption: TDI-11055 demonstrates high selectivity for ENL and AF9 over other YEATS domains.





Click to download full resolution via product page

Caption: A typical workflow for determining the selectivity of a small-molecule inhibitor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. TDI-11055 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of a Selective Inhibitor for the YEATS Domains of ENL/AF9. Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 4. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragment-Based Discovery of AF9 YEATS Domain Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. YEATS domain proteins: a diverse family with many links to chromatin modification and transcription PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Selective Small Molecule Inhibitors for the ENL YEATS Domain PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [TDI-11055: A Potent and Selective Inhibitor of ENL/AF9 YEATS Domains]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12363261#tdi-11055-selectivity-for-enl-af9-over-other-yeats-domains]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com